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Compound of Interest

Compound Name: Cytochalasin F

Cat. No.: B3031449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the origins of Cytochalasin F, a potent fungal

metabolite belonging to the diverse family of cytochalasans. This document provides a

comprehensive overview of its producing organisms, biosynthetic pathway, quantitative

production data, and detailed experimental protocols for its isolation and functional

characterization. The information presented herein is intended to serve as a valuable resource

for researchers in natural product chemistry, cell biology, and drug discovery.

Fungal Origin and Discovery
Cytochalasin F is a naturally occurring secondary metabolite produced by various species of

fungi. First identified as a member of the cytochalasan family, these compounds are known for

their profound effects on the eukaryotic cytoskeleton, primarily through the inhibition of actin

polymerization.[1]

Initial isolations and subsequent studies have identified the endophytic fungus Preussia similis

(strain DSM 32328) as a notable producer of Cytochalasin F.[2] This fungus was originally

isolated from the healthy roots of the medicinal plant Globularia alypum. Further research has

also pointed to other fungal sources, highlighting the widespread distribution of cytochalasan-

producing capabilities within the fungal kingdom. Cytochalasans, as a class, are frequently

isolated from genera such as Aspergillus, Penicillium, Chaetomium, and Xylaria.[3][4]
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Biosynthesis of Cytochalasin F
The biosynthesis of cytochalasans, including Cytochalasin F, is a complex process

orchestrated by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-

NRPS) assembly line.[3] This enzymatic machinery combines building blocks from both fatty

acid and amino acid metabolism to generate the characteristic fused macrocyclic and

isoindolone core structure of the cytochalasan scaffold.

While a specific biosynthetic gene cluster for Cytochalasin F has not been explicitly

elucidated, the general pathway for related cytochalasans provides a well-established model.

The process can be broadly divided into the following key stages:

Polyketide Chain Assembly: A Type I iterative PKS initiates the synthesis by sequentially

condensing malonyl-CoA extender units to form a polyketide chain.

Amino Acid Incorporation: An NRPS module selects and activates a specific amino acid, in

the case of most cytochalasins, phenylalanine, which is then condensed with the polyketide

chain.

Cyclization and Ring Formation: The hybrid polyketide-amino acid intermediate undergoes a

series of cyclization reactions, including a key intramolecular Diels-Alder reaction, to form the

characteristic perhydroisoindolone and macrocyclic rings.

Tailoring Modifications: A suite of tailoring enzymes, such as P450 monooxygenases,

reductases, and transferases, modify the core scaffold to produce the diverse array of

cytochalasan structures, including the specific functional groups present in Cytochalasin F.

The following diagram illustrates the generalized biosynthetic pathway leading to the

cytochalasan core.

digraph "Cytochalasan_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node
[shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

Malonyl_CoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenylalanine

[label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; PKS [label="Polyketide

Synthase (PKS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NRPS [label="Non-Ribosomal

Peptide\nSynthetase (NRPS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hybrid_Intermediate
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[label="Polyketide-Amino Acid\nHybrid Intermediate", shape=ellipse, fillcolor="#FBBC05",

fontcolor="#202124"]; Cyclization [label="Intramolecular\nDiels-Alder Cyclization",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Core_Scaffold [label="Cytochalasan Core Scaffold",

shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Tailoring_Enzymes [label="Tailoring

Enzymes\n(P450s, Reductases, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cytochalasin_F [label="Cytochalasin F", shape=ellipse, fillcolor="#FBBC05",

fontcolor="#202124"];

Malonyl_CoA -> PKS; PKS -> Hybrid_Intermediate; Phenylalanine -> NRPS; NRPS ->

Hybrid_Intermediate; Hybrid_Intermediate -> Cyclization; Cyclization -> Core_Scaffold;

Core_Scaffold -> Tailoring_Enzymes; Tailoring_Enzymes -> Cytochalasin_F; }

Caption: Generalized biosynthetic pathway of cytochalasans.

Quantitative Data
The production of Cytochalasin F can be influenced by the fungal strain, culture conditions,

and extraction methodology. The following table summarizes available quantitative data for

Cytochalasin F and related compounds for comparative purposes.

Compound
Producing
Organism

Yield IC50 Value Cell Line Reference

Cytochalasin

F

Preussia

similis DSM

32328

0.8 mg from

256 mg crude

extract

Not Reported -

Cytochalasin

B

Preussia

similis DSM

32328

17.8 mg from

256 mg crude

extract

Not Reported -

Deoxaphomin

Preussia

similis DSM

32328

5 mg from

256 mg crude

extract

Not Reported -

Cytochalasin

D

Zygosporium

masonii
Not Reported 2.36 µM MRC5

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b3031449?utm_src=pdf-body
https://www.benchchem.com/product/b3031449?utm_src=pdf-body
https://www.benchchem.com/product/b3031449?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3031449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Fungal Cultivation and Extraction for Cytochalasin F
Production
This protocol is adapted from methodologies used for the cultivation of Preussia similis and

other cytochalasan-producing fungi.

Materials:

Potato Dextrose Agar (PDA) plates

Potato Dextrose Broth (PDB)

Erlenmeyer flasks

Shaker incubator

Ethyl acetate (EtOAc)

Rotary evaporator

Freeze dryer

Procedure:

Strain Activation: Aseptically transfer a culture of Preussia similis DSM 32328 onto fresh PDA

plates. Incubate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.

Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of PDB with several

mycelial plugs from the PDA plate. Incubate at 25°C on a rotary shaker at 150 rpm for 5-7

days.

Production Culture: Inoculate 1 L Erlenmeyer flasks, each containing 400 mL of PDB, with 10

mL of the seed culture. Incubate under the same conditions as the seed culture for 14-21

days.
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Extraction: After the incubation period, separate the mycelia from the culture broth by

filtration.

Mycelial Extraction: Lyophilize the mycelia and then extract with EtOAc at room

temperature (3 x 500 mL).

Broth Extraction: Extract the culture filtrate with an equal volume of EtOAc (3 x 400 mL).

Concentration: Combine the organic extracts and evaporate the solvent under reduced

pressure using a rotary evaporator to obtain the crude extract.

digraph "Fungal_Cultivation_and_Extraction" { graph [rankdir="TB", splines=ortho,
nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Activate_Strain

[label="Activate P. similis on PDA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Culture

[label="Inoculate Seed Culture (PDB)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Production_Culture [label="Inoculate Production Culture (PDB)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Separate [label="Separate Mycelia and Broth", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Extract_Mycelia [label="Extract Mycelia (EtOAc)", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Extract_Broth [label="Extract Broth (EtOAc)", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Combine_Extracts [label="Combine Organic Extracts",

fillcolor="#FBBC05", fontcolor="#202124"]; Evaporate [label="Evaporate Solvent",

fillcolor="#FBBC05", fontcolor="#202124"]; Crude_Extract [label="Crude Extract",

shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Activate_Strain; Activate_Strain -> Seed_Culture; Seed_Culture -> Production_Culture;

Production_Culture -> Separate; Separate -> Extract_Mycelia; Separate -> Extract_Broth;

Extract_Mycelia -> Combine_Extracts; Extract_Broth -> Combine_Extracts; Combine_Extracts

-> Evaporate; Evaporate -> Crude_Extract; }

Caption: Workflow for fungal cultivation and extraction.

Isolation and Purification of Cytochalasin F
This protocol outlines the chromatographic steps for the purification of Cytochalasin F from the

crude fungal extract.
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Materials:

Silica gel for column chromatography

Sephadex LH-20

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Acetonitrile (ACN) and water (HPLC grade)

Thin Layer Chromatography (TLC) plates

Procedure:

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography

using a step gradient of n-hexane and EtOAc, followed by EtOAc and methanol, to afford

several fractions.

Fraction Monitoring: Monitor the fractions by TLC, visualizing with UV light and/or a suitable

staining reagent (e.g., vanillin-sulfuric acid).

Sephadex LH-20 Chromatography: Pool the fractions containing cytochalasans and further

purify using a Sephadex LH-20 column with methanol as the eluent to remove pigments and

other impurities.

Preparative HPLC: Subject the enriched fraction to preparative reversed-phase HPLC on a

C18 column. Use a gradient of water and ACN to elute the compounds. For Cytochalasin F,

an isocratic condition of 48% ACN in water has been reported to be effective.

Purity Assessment: Assess the purity of the isolated Cytochalasin F by analytical HPLC and

confirm its identity using spectroscopic methods.

Spectroscopic Characterization of Cytochalasin F
The structure of Cytochalasin F is confirmed using a combination of Nuclear Magnetic

Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).

Instrumentation:
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NMR Spectrometer (e.g., Bruker Avance, 500 MHz or higher)

HR-ESI-MS system

Data Acquisition:

¹H NMR and ¹³C NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g.,

CDCl₃, Acetone-d₆). Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra to assign all proton

and carbon signals and establish the connectivity of the molecule.

HR-MS: Infuse a dilute solution of the compound into the ESI source to determine the

accurate mass and deduce the elemental composition.

Spectroscopic Data Summary for Cytochalasin F:

Nucleus
Key Chemical Shifts (δ, ppm) in Acetone-
d₆

¹H NMR

Characteristic signals for the benzyl group,

olefinic protons in the macrocycle, and various

methine and methylene protons.

¹³C NMR

Resonances corresponding to the amide and

ester carbonyls, aromatic carbons, olefinic

carbons, and aliphatic carbons of the

isoindolone and macrocyclic rings.

(Note: For detailed peak assignments, refer to the supplementary information of the cited

literature.)

Actin Polymerization Inhibition Assay
This assay measures the effect of Cytochalasin F on the polymerization of actin in vitro.

Materials:

Pyrene-labeled actin
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G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT)

Polymerization buffer (10x KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM

imidazole, pH 7.0)

Fluorescence microplate reader

Procedure:

Actin Preparation: Reconstitute pyrene-labeled G-actin in G-buffer and keep on ice.

Reaction Setup: In a 96-well black microplate, add G-buffer and varying concentrations of

Cytochalasin F (dissolved in DMSO, with a final DMSO concentration kept below 1%).

Include a vehicle control (DMSO only).

Initiation of Polymerization: Add the pyrene-labeled G-actin to each well. Initiate

polymerization by adding the 10x polymerization buffer.

Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader

and measure the increase in fluorescence intensity (excitation ~365 nm, emission ~407 nm)

over time at room temperature. The fluorescence of pyrene-actin increases significantly upon

its incorporation into the F-actin polymer.

Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be

determined from the slope of the linear phase of the curve. Calculate the percent inhibition of

polymerization at each concentration of Cytochalasin F relative to the vehicle control.

digraph "Actin_Polymerization_Assay" { graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Actin

[label="Prepare Pyrene-labeled G-Actin", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Setup_Reaction [label="Set up Reaction in Microplate\n(G-buffer + Cytochalasin F)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Actin [label="Add G-Actin to Wells",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Initiate_Polymerization [label="Initiate with

Polymerization Buffer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor_Fluorescence

[label="Monitor Fluorescence Increase Over Time", fillcolor="#FBBC05", fontcolor="#202124"];
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Analyze_Data [label="Analyze Polymerization Rate", fillcolor="#FBBC05",

fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335",

fontcolor="#FFFFFF"];

Start -> Prepare_Actin; Prepare_Actin -> Setup_Reaction; Setup_Reaction -> Add_Actin;

Add_Actin -> Initiate_Polymerization; Initiate_Polymerization -> Monitor_Fluorescence;

Monitor_Fluorescence -> Analyze_Data; Analyze_Data -> End; }

Caption: Workflow for the actin polymerization inhibition assay.

Conclusion
Cytochalasin F, a metabolite of fungal origin, continues to be a molecule of significant interest

due to its potent biological activity as an inhibitor of actin polymerization. Understanding its

fungal producers, biosynthetic origins, and methods for its isolation and characterization are

crucial for ongoing research into its potential therapeutic applications. This technical guide

provides a foundational resource for scientists and researchers working with this fascinating

natural product. Further investigation into the specific biosynthetic gene cluster of

Cytochalasin F and a broader screening of fungal species will undoubtedly reveal more about

the diversity and ecological roles of this important class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3031449#what-is-the-origin-of-cytochalasin-f]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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